

An In-depth Technical Guide to the Chemical Properties of Nitrovin Hydrochloride

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Compound of Interest

Compound Name: Nitrovin hydrochloride

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Abstract

Nitrovin hydrochloride, a nitrofurantoin derivative, is recognized for its antibacterial properties and has been utilized as a growth promoter in veterinary medicine. Emerging research has also highlighted its potential as an anticancer agent, operating through a unique mechanism of inducing ROS-mediated paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1). This technical guide provides a comprehensive overview of the chemical properties of **Nitrovin hydrochloride**, including its physicochemical characteristics, synthesis, analytical methodologies, and a detailed examination of its mechanism of action. The information is curated to support researchers and professionals in drug development in their understanding and potential application of this compound.

Chemical and Physical Properties

Nitrovin hydrochloride is an orange to dark brown solid.^[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	2-[1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride	PubChem
Synonyms	1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one amidinohydrazone hydrochloride, Payzone, Panazon	CymitQuimica
CAS Number	2315-20-0	ChemicalBook
Molecular Formula	C ₁₄ H ₁₃ ClN ₆ O ₆	PubChem
Molecular Weight	396.74 g/mol	PubChem
Melting Point	280°C (with decomposition)	ChemicalBook
Solubility	Slightly soluble in DMSO. Almost insoluble in water and ether. Soluble in ethanol, dimethylformamide, and pyridine.	ChemicalBook, ChemBK
pKa (estimated)	The guanidinium group is a strong base, with the pKa of guanidine itself being 13.6. In arginine, the guanidinium group has a pKa of 13.8. While an experimental value for Nitrovin is not readily available, the guanidino group in Nitrovin hydrochloride is expected to be a strong base with a high pKa.	Wikipedia, RSC Publishing, PMC
Storage	Inert atmosphere, 2-8°C	ChemicalBook

Synthesis and Analysis

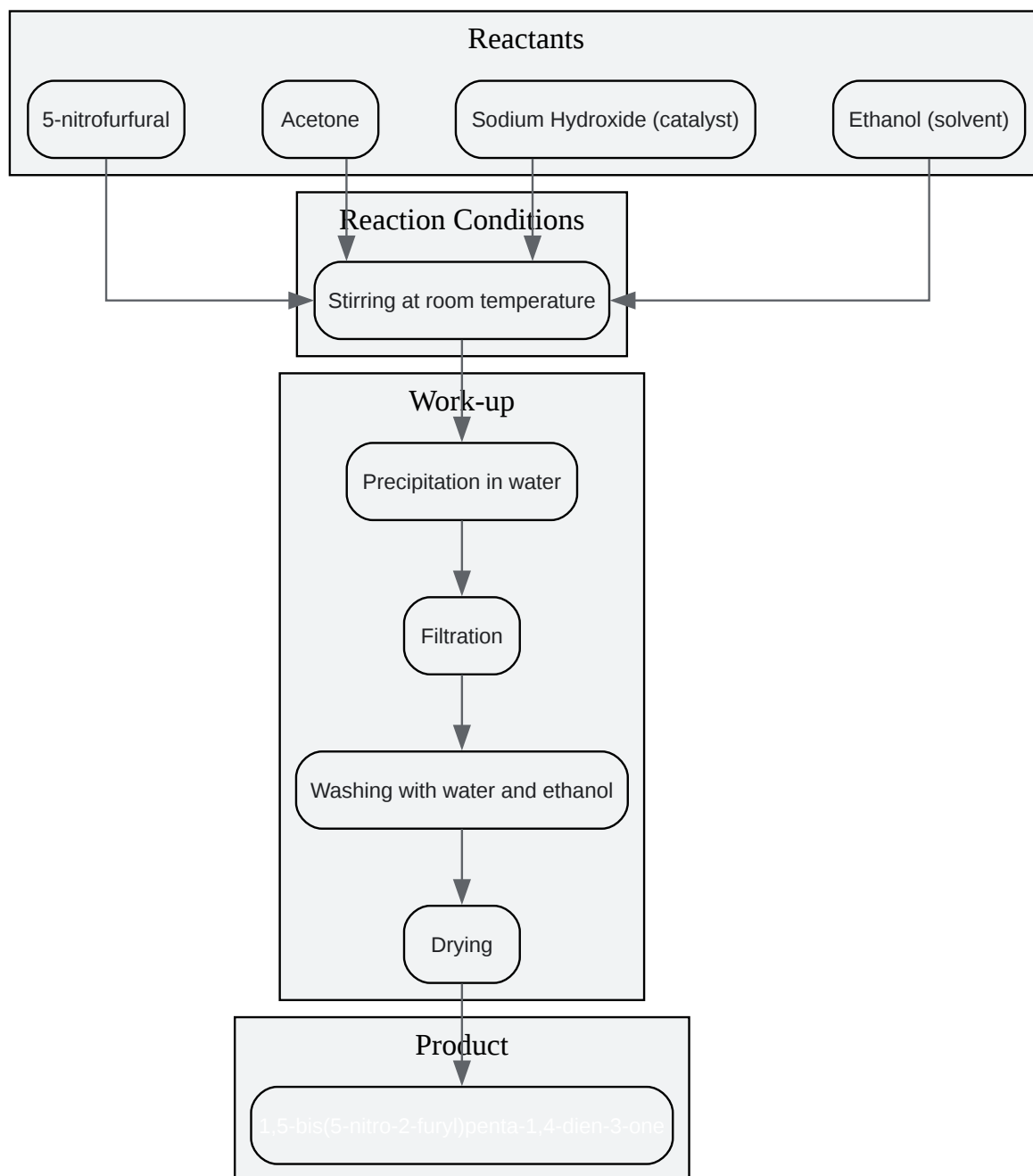
Synthesis Protocol

A likely synthetic route for **Nitrovin hydrochloride** involves a two-step process, starting with the synthesis of the precursor 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one, followed by its condensation with aminoguanidine hydrochloride.

Step 1: Synthesis of 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one

This precursor can be synthesized via a Claisen-Schmidt condensation reaction between 5-nitrofurfural and acetone in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.

Experimental Workflow: Synthesis of Precursor



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Caption: Workflow for the synthesis of the Nitrovin precursor.

Step 2: Synthesis of **Nitrovin Hydrochloride**

Nitrovin hydrochloride is synthesized by the condensation of 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one with aminoguanidine hydrochloride, catalyzed by hydrochloric acid in ethanol.[2] This reaction can be efficiently carried out under ultrasound irradiation, leading to higher yields and shorter reaction times.[2]

Experimental Protocol: Synthesis of **Nitrovin Hydrochloride**

- To a solution of 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one in ethanol, add aminoguanidine hydrochloride.
- Add a catalytic amount of concentrated hydrochloric acid.
- Subject the reaction mixture to ultrasound irradiation at 35-37°C for 1.5 hours.[2]
- The product precipitates out of the solution.
- Collect the solid product by filtration.
- Wash the product with ethanol.
- Dry the product to obtain **Nitrovin hydrochloride**.

Analytical Methodology

The determination of Nitrovin residues in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Analysis of Nitrovin

- Sample Preparation:
 - Homogenize the sample matrix (e.g., tissue).
 - Perform an extraction with a suitable organic solvent, such as a mixture of ethyl acetate and acetonitrile.
 - The extract is then purified, often using solid-phase extraction (SPE).
- LC-MS/MS Conditions:

- **Chromatographic Separation:** A reverse-phase C18 column is commonly used. The mobile phase typically consists of a gradient of acetonitrile and water with an acidic modifier like formic acid.
- **Mass Spectrometric Detection:** Electrospray ionization (ESI) in positive ion mode is employed. Detection is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Nitrovin.

Mechanism of Action: Targeting TrxR1 and Inducing Paraptosis

Nitrovin hydrochloride exerts its biological effects, including its anticancer activity, through a distinct mechanism involving the inhibition of thioredoxin reductase 1 (TrxR1) and the subsequent induction of a non-apoptotic form of programmed cell death known as paraptosis.

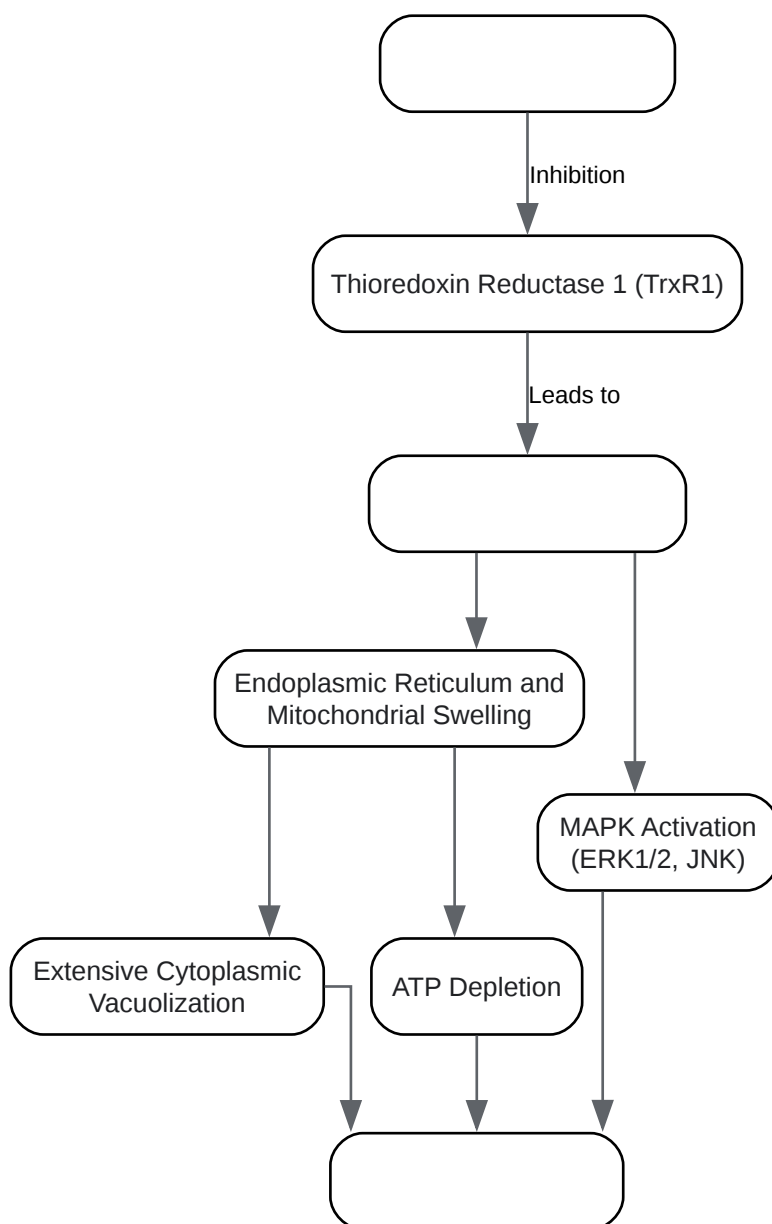
Inhibition of Thioredoxin Reductase 1 (TrxR1)

TrxR1 is a key enzyme in the cellular antioxidant system, responsible for maintaining the reduced state of thioredoxin (Trx). By inhibiting TrxR1, **Nitrovin hydrochloride** disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).

ROS-Mediated Paraptosis-like Cell Death

The excessive generation of ROS triggers a cascade of events leading to paraptosis, a form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.^{[3][4][5]}

Signaling Pathway: Nitrovin-Induced Paraptosis



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Caption: Signaling pathway of Nitrovin-induced paraptosis.

Key molecular events in this pathway include:

- MAPK Activation: The increase in ROS leads to the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[3]

- ER and Mitochondrial Swelling: A hallmark of paraptosis is the extensive swelling of the endoplasmic reticulum and mitochondria, which contributes to the formation of large cytoplasmic vacuoles.[4][5]
- ATP Depletion: The mitochondrial dysfunction associated with paraptosis can lead to a depletion of intracellular ATP.[6]

Stability

While detailed quantitative stability studies under various pH and temperature conditions are not extensively documented in publicly available literature, general storage recommendations suggest keeping **Nitrovin hydrochloride** in an inert atmosphere at 2-8°C to ensure its stability. [1] As with many organic compounds, exposure to high temperatures, extreme pH, and light may lead to degradation. The stability of aqueous solutions can be influenced by factors such as pH and the presence of metal ions, which can catalyze degradation.[7]

Conclusion

Nitrovin hydrochloride is a compound with established antibacterial properties and significant potential as an anticancer agent. Its unique mechanism of action, centered on the inhibition of TrxR1 and the induction of ROS-mediated paraptosis, offers a promising avenue for the development of novel cancer therapies, particularly for tumors resistant to traditional apoptotic cell death pathways. This technical guide provides foundational chemical and biological information to aid researchers in further exploring the therapeutic applications of **Nitrovin hydrochloride**. Further studies are warranted to fully elucidate its stability profile and to obtain a precise experimental pKa value.

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